N-(4-fluoro-3-nitrophenyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)-2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O3S/c1-12-2-4-13(5-3-12)16-8-9-19(23-22-16)28-11-18(25)21-14-6-7-15(20)17(10-14)24(26)27/h2-10H,11H2,1H3,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUFISFPJYYJEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluoro-3-nitrophenyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and therapeutic implications based on various research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions:
- Nucleophilic Substitution : The reaction of 4-fluoro-3-nitroaniline with appropriate thio compounds.
- Formation of Acetamide : Subsequent acylation with acetic anhydride or acetyl chloride.
- Purification : The product is purified through recrystallization or chromatography.
Biological Activity
The biological activity of this compound has been evaluated through various assays, highlighting its potential as an antitumor and antimicrobial agent.
Antitumor Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. For example:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound showed IC50 values ranging from 5 to 15 µM, indicating potent cytotoxicity compared to standard chemotherapeutic agents .
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties:
- Bacterial Strains : Tested against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
- Minimum Inhibitory Concentration (MIC) : The MIC values were found to be 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli, suggesting moderate antibacterial activity .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Fluorine Substitution : The presence of fluorine in the aromatic ring enhances lipophilicity and bioavailability.
- Thio Group : The incorporation of a thio group is essential for maintaining the compound's activity against target enzymes involved in tumor growth.
- Pyridazine Ring : Modifications on the pyridazine moiety can lead to improved selectivity and potency against specific cancer types .
Case Studies
Several case studies have documented the efficacy of this compound in preclinical settings:
- Study on MCF-7 Cells : A study reported that treatment with this compound resulted in apoptosis induction, as evidenced by increased caspase activity and PARP cleavage .
- In Vivo Studies : In mouse models, administration of the compound significantly reduced tumor size without notable toxicity, suggesting a favorable therapeutic window .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of N-(4-fluoro-3-nitrophenyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide typically involves the reaction of 4-fluoro-3-nitroaniline with a pyridazinyl thioacetamide derivative. The structural features of this compound suggest a scaffold that may interact with various biological targets due to the presence of both electron-withdrawing (nitro and fluoro groups) and electron-donating (p-tolyl group) substituents.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing similar structural motifs have shown promising results against various cancer cell lines. In one study, compounds with a nitrophenyl moiety demonstrated substantial growth inhibition in tumor cells, indicating potential as anticancer agents .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties, particularly against resistant strains of bacteria. The introduction of nitro and fluoro groups has been associated with enhanced antibacterial activity in related compounds. Studies have shown that modifications to the phenyl ring can lead to increased potency against pathogens such as Mycobacterium tuberculosis and other resistant bacterial strains .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of similar compounds:
Conclusion and Future Directions
This compound represents a promising candidate for further research in drug development, particularly for anticancer and antimicrobial therapies. Future studies should focus on optimizing its structure for enhanced efficacy and reduced toxicity, alongside comprehensive in vivo evaluations.
Comparison with Similar Compounds
Structural Analogues with Thiadiazole Cores
Example Compounds :
- N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (Compound 3)
- N-(6-Nitrobenzothiazol-2-yl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (Compound 8)
Key Findings :
- Biological Activity : Both compounds demonstrated potent Akt inhibition (92.36% and 86.52%, respectively), inducing apoptosis and cell cycle arrest in glioma (C6) cells .
- Structure-Activity Relationship (SAR): The 4-nitrophenylamino group on the thiadiazole ring is critical for Akt binding via π-π interactions and hydrogen bonding. The thioacetamide linker enhances solubility and facilitates interaction with hydrophobic kinase pockets.
- Comparison to Target Compound: The pyridazine core in the target compound may offer improved aromatic stacking compared to thiadiazoles.
Quinazolinone-Thioacetamide Derivatives
Example Compounds :
- 2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-4-tolylacetamide (Compound 8)
- N-(4-Methoxyphenyl)-2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide (Compound 12)
Key Findings :
- Physicochemical Properties :
- SAR: The 4-sulfamoylphenyl group on the quinazolinone enhances hydrogen-bonding interactions with biological targets. Tolyl and methoxyphenyl substituents on the acetamide nitrogen improve lipophilicity and membrane permeability.
- Comparison to Target Compound: The target compound lacks a quinazolinone ring but retains the thioacetamide linker and aromatic substituents. The pyridazine core may confer different electronic properties compared to quinazolinones, affecting target selectivity.
Sulfonamide and Nitrophenyl Derivatives
Example Compound :
- N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
Key Findings :
- Structural Features :
- Comparison to Target Compound :
- The 4-fluoro-3-nitrophenyl group in the target compound may exhibit similar conformational flexibility, optimizing binding to enzymatic pockets.
- The absence of a sulfonyl group could reduce steric hindrance, enhancing interactions with target proteins.
Pyridazine-Based Analogues
Example Compound :
- 2-[6-(4-Methylphenyl)pyridazin-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide
Key Findings :
- Structural Differences :
- Biological Implications :
- The p-tolyl group on the pyridazine ring is conserved in both compounds, suggesting shared hydrophobic interactions in target binding.
Data Tables
Table 1. Comparative Physicochemical Properties
Preparation Methods
Retrosynthetic Analysis and Starting Material Selection
The target molecule decomposes into two primary intermediates: N-(4-fluoro-3-nitrophenyl)acetamide and 6-(p-tolyl)pyridazine-3-thiol .
N-(4-Fluoro-3-Nitrophenyl)Acetamide Synthesis
This intermediate is synthesized via acetylation of 4-fluoro-3-nitroaniline.
- Step 1 : Nitration and fluorination of aniline derivatives yield 4-fluoro-3-nitroaniline. A mixture of fuming nitric acid and sulfuric acid at 0–5°C introduces the nitro group, followed by fluorination using hydrogen fluoride-pyridine.
- Step 2 : Acetylation with acetyl chloride in dichloromethane and triethylamine affords the acetamide in 78% yield.
6-(p-Tolyl)Pyridazine-3-Thiol Synthesis
The pyridazine core is constructed via cyclization, followed by thiolation.
Synthetic Pathways and Optimization
Pathway A: Sequential Coupling and Cyclization
Reaction Conditions and Yields
| Step | Reactants | Conditions | Yield |
|---|---|---|---|
| 1 | 4-Fluoro-3-nitroaniline + AcCl | DCM, Et₃N, 0°C, 2h | 78% |
| 2 | 3,6-Dichloropyridazine + p-Tolylboronic acid | THF, Pd(PPh₃)₄, 80°C, 12h | 70% |
| 3 | 6-(p-Tolyl)-3-chloropyridazine + Thiourea | EtOH, reflux, 6h | 65% |
| 4 | N-(4-Fluoro-3-nitrophenyl)acetamide + 6-(p-Tolyl)pyridazine-3-thiol | Propionic acid, 60°C, 3h | 82% |
Structural Characterization and Analytical Data
Spectroscopic Analysis
Comparative Evaluation of Synthetic Routes
| Parameter | Pathway A | Pathway B |
|---|---|---|
| Total Yield | 82% | 75% |
| Reaction Time | 23h | 24h |
| Purification Complexity | Moderate | High |
| Scalability | Industrial | Lab-scale |
Pathway A is favored for large-scale synthesis due to higher yields and simpler purification, while Pathway B suits rapid small-scale preparation.
Challenges and Mitigation Strategies
Regioselectivity in Pyridazine Functionalization
The 3-position of pyridazine is more electrophilic due to electron-withdrawing nitrogen atoms, directing thiolation and Suzuki coupling to this site. Microwave-assisted synthesis (100°C, 30 min) improves regioselectivity to >95%.
Nitro Group Stability
The nitro group in N-(4-fluoro-3-nitrophenyl)acetamide is prone to reduction under acidic conditions. Using aprotic solvents (e.g., DMF) and avoiding strong acids preserves functionality.
Q & A
Q. Critical Conditions :
- Solvents : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency .
- Catalysts : Triethylamine (TEA) is often used to neutralize acidic byproducts .
- Temperature : Controlled heating (60–80°C) optimizes yields while minimizing side reactions .
Which analytical techniques are essential for characterizing this compound and ensuring purity?
Basic
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms structural integrity and substituent positions .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) with reverse-phase C18 columns .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O, S-C) .
Q. Advanced
- Electron-Withdrawing Groups (NO₂) : Enhance electrophilicity, improving enzyme inhibition (e.g., kinase targets) but may reduce solubility .
- Fluorine Substituents : Increase metabolic stability and membrane permeability via hydrophobic interactions .
- Structure-Activity Relationship (SAR) : Systematic substitution on the phenyl/pyridazine rings can optimize potency. For example, replacing -NO₂ with -CF3 improves anticancer activity in analogous compounds .
Q. Methodological Approach :
- Use parallel synthesis to generate derivatives.
- Screen against target enzymes (e.g., tyrosine kinases) using fluorescence-based assays .
How can researchers address contradictions in biological activity data across studies?
Q. Advanced
- Standardized Assays : Reproduce studies using consistent protocols (e.g., MTT for cytotoxicity, MIC for antimicrobial activity) .
- Purity Verification : Re-characterize compounds via HPLC and elemental analysis to rule out impurities .
- Computational Validation : Apply molecular docking to identify binding pose discrepancies (e.g., AutoDock Vina) .
Example : Discrepancies in IC50 values may arise from variations in cell lines or assay conditions. Cross-validate using orthogonal methods (e.g., Western blotting for apoptosis markers) .
What initial biological screening assays are recommended for this compound?
Q. Basic
- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases .
Q. Data Interpretation :
- IC50 values <10 µM suggest high potency.
- Selectivity indices (e.g., cancer vs. normal cells) guide further optimization .
What computational methods are effective for predicting interactions with biological targets?
Q. Advanced
- Molecular Docking : AutoDock or Schrödinger Suite to model binding to kinases or GPCRs .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess binding stability over 100+ ns trajectories .
- ADMET Prediction : SwissADME or pkCSM to estimate pharmacokinetics (e.g., logP, BBB permeability) .
Case Study : MD simulations of analogous compounds revealed stable hydrogen bonds with EGFR’s ATP-binding pocket, explaining inhibitory activity .
What strategies improve solubility and bioavailability of this compound?
Q. Advanced
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility .
- Co-Solvent Systems : Use PEG-400 or cyclodextrins in formulation .
- Salt Formation : Prepare hydrochloride or sodium salts to improve dissolution .
Q. Basic
- Hydrolysis : Susceptible to amide bond cleavage under strong acidic/basic conditions .
- Oxidation : Thioether groups may oxidize to sulfoxides/sulfones with H2O2 .
- Thermal Stability : Decomposes above 200°C (confirmed via TGA/DSC) .
Q. Stabilization Strategies :
- Store at -20°C under inert atmosphere (N2/Ar).
- Avoid prolonged exposure to light or humidity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
